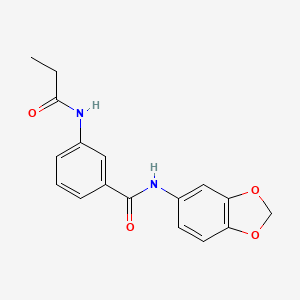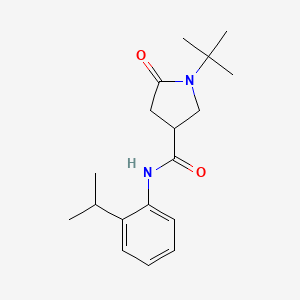
N-1,3-benzodioxol-5-yl-3-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-3-(propionylamino)benzamide is a synthetic compound that has gained attention from the scientific community due to its potential applications in various fields. This compound is also known as BPAP and has been studied extensively for its biochemical and physiological effects.
作用機序
The exact mechanism of action of BPAP is not fully understood. However, it is believed to act as a selective dopamine D3 receptor agonist, which may be responsible for its potential therapeutic effects in neurodegenerative diseases and depression. BPAP has also been shown to increase the release of acetylcholine in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
BPAP has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases and depression. BPAP has also been shown to increase acetylcholine release in the brain, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
One advantage of BPAP is its potential therapeutic effects in various neurological and psychiatric disorders. BPAP has also been shown to have cognitive-enhancing effects, which may be useful in the treatment of cognitive disorders. However, one limitation of BPAP is its limited availability and high cost, which may hinder its use in research.
将来の方向性
There are several future directions for research on BPAP. One direction is to further investigate its potential therapeutic effects in various neurological and psychiatric disorders. Another direction is to investigate its cognitive-enhancing effects in human subjects. Additionally, further research is needed to fully understand the mechanism of action of BPAP and its potential interactions with other drugs.
合成法
BPAP can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole-5-carboxylic acid with propionyl chloride to form 1,3-benzodioxole-5-carboxylic acid propionyl chloride. This intermediate is then reacted with ammonia to form N-propionyl-1,3-benzodioxole-5-carboxamide, which is further reacted with 4-aminobenzamide to form BPAP.
科学的研究の応用
BPAP has been studied for its potential applications in various fields, including neurology, psychiatry, and pharmacology. It has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and depression. BPAP has also been studied for its potential as a cognitive enhancer and has been shown to improve memory and learning in animal models.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-16(20)18-12-5-3-4-11(8-12)17(21)19-13-6-7-14-15(9-13)23-10-22-14/h3-9H,2,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNICNNTVCUXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine trifluoroacetate](/img/structure/B5321415.png)
![2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)
![7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
![7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5321433.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5321439.png)
![3-(butylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321444.png)
![2-benzyl-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321447.png)
![N-[2-(isopropylamino)-2-oxoethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5321452.png)
![1-{[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5321453.png)
![7-acetyl-N-(2,2-dimethylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5321460.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5321483.png)

